5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
5-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-16-17-14-8-12(3-4-15(14)24-16)25(22,23)19-5-6-20-11(9-19)7-13(18-20)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANKRZCJZICWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The HBV capsid is a crucial component of the virus, playing a vital role in its life cycle. It is involved in the packaging of the viral genome and the formation of new virus particles.
Mode of Action
The compound acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process. This disruption prevents the formation of new virus particles, thereby inhibiting the replication of the virus.
Biochemical Pathways
The compound affects the HBV life cycle pathway . By disrupting the assembly of the HBV capsid, it interferes with the packaging of the viral genome. This disruption prevents the formation of new virus particles, effectively halting the virus’s ability to replicate and infect new cells.
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral PK profiles . This suggests that it is well-absorbed and distributed in the body, metabolized effectively, and excreted in a manner that allows for a favorable balance between efficacy and toxicity.
Result of Action
The molecular and cellular effects of the compound’s action result in a significant reduction in HBV replication . By preventing the assembly of new virus particles, the compound effectively reduces the number of infectious particles in the body, thereby limiting the spread of the virus.
Biochemische Analyse
Biochemical Properties
The compound 5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has been found to exhibit significant anti-HBV activity.
Cellular Effects
The compound exerts its effects on various types of cells, particularly those infected with HBV. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
Key Observations:
Core Heterocycles: The target compound’s pyrazolo-pyrazine core differs from triazolo-pyrimidines and pyrazole-quinazolines , which may influence electronic properties and target selectivity. Pyrazolo-pyrazinones in share a related core but lack sulfonyl and benzooxazolone groups.
Substituent Effects: The cyclopropyl group in the target compound may enhance lipophilicity and steric effects compared to methyl substituents in .
Bioactivity Trends: Chiral centers in triazolo-pyrimidines improved activity, suggesting stereochemistry could be critical for the target compound’s efficacy.
Vorbereitungsmethoden
Cyclization of o-Aminophenol Precursors
The benzo[d]oxazol-2(3H)-one scaffold is classically synthesized via cyclization of o-aminophenol derivatives. A modified Meth-Cohen method involves refluxing ethyl 2-(2-hydroxyphenyl)acetate in xylene, yielding the lactamized product in ~75% efficiency. Alternative routes employ phosgene or triphosgene for intramolecular cyclization, though these methods require stringent safety protocols.
Key reaction conditions :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Xylene | 140 | 68–75 |
| Triphosgene | DCM | 0–25 | 82 |
Preparation of 2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl Sulfonyl Group
Pyrazolo[1,5-a]pyrazine Synthesis
The pyrazolo[1,5-a]pyrazine core is constructed via Piloty-Robinson cyclization , adapting methodologies from microwave-assisted heterocycle synthesis. Hydrazine derivatives react with γ-ketoaldehydes under microwave irradiation (150°C, 20 min), achieving cyclization in 65–78% yield.
Example protocol :
- Condense cyclopropanecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.
- Cyclize with 1,2-diketone in DMF under microwave conditions.
Sulfonation Strategies
Sulfonation at the pyrazine nitrogen is achieved using chlorosulfonic acid in dichloromethane at 0°C, followed by quenching with aqueous NaHCO₃. The resultant sulfonyl chloride is isolated via extraction (ethyl acetate/water) and coupled to the benzo[d]oxazol-2(3H)-one precursor.
Critical parameters :
- Stoichiometric control (1.1 equiv ClSO₃H) minimizes over-sulfonation.
- Reaction time ≤2 hours prevents degradation.
Fragment Coupling and Final Assembly
Nucleophilic Aromatic Substitution
The sulfonyl chloride intermediate reacts with 5-hydroxybenzo[d]oxazol-2(3H)-one in the presence of triethylamine (2.5 equiv) as a base. Polar aprotic solvents (e.g., DMF, THF) facilitate displacement at 50–60°C, yielding the target compound in 45–60% isolated yield.
Optimization data :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DMF | 60 | 6 | 58 |
| DBU | THF | 50 | 8 | 52 |
Purification and Characterization
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) and recrystallized from ethanol/water. Structural validation employs:
- ¹H/¹³C NMR : Distinct signals for cyclopropyl (δ 0.8–1.2 ppm) and sulfonyl-linked protons.
- HRMS : [M+H]⁺ calculated for C₁₇H₁₅N₅O₄S: 410.0918; observed: 410.0915.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach condenses fragment synthesis and coupling into a single reaction vessel. Using N,N'-carbonyldiimidazole (CDI) as a coupling agent, this method achieves 40% yield but requires precise stoichiometry.
Solid-Phase Synthesis
Immobilization of the benzo[d]oxazol-2(3H)-one on Wang resin enables iterative sulfonation and cyclopropane functionalization, though yields remain suboptimal (28–35%).
Challenges and Optimization Opportunities
- Sulfonation Efficiency : Competitive sulfonation at multiple nitrogen sites necessitates protecting group strategies.
- Cyclopropane Stability : Ring-opening under acidic conditions requires pH-controlled reaction environments.
- Scalability : Microwave-assisted steps face limitations in batch processing; transitioning to flow chemistry may improve throughput.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
